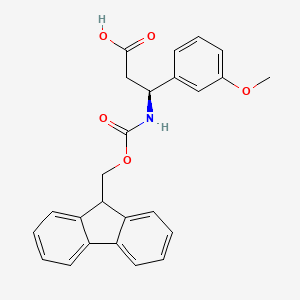

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Übersicht

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group, facilitating the formation of peptide bonds without unwanted side reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 9H-fluorene, methanol, and 3-methoxybenzaldehyde.

Formation of Fmoc Group: The Fmoc group is introduced by reacting 9H-fluorene with chloroformate in the presence of a base like triethylamine.

Amino Acid Formation: The amino acid backbone is constructed through a series of reactions including alkylation, reduction, and amination.

Final Coupling: The final step involves coupling the Fmoc-protected amino group with the 3-methoxyphenyl group under mild conditions to avoid racemization.

Industrial Production Methods

Industrial production often employs automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques allows for high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxyphenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its Fmoc protecting group.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development: Explored as a building block in the development of new pharmaceuticals.

Diagnostic Tools: Used in the creation of diagnostic peptides for medical imaging and disease detection.

Industry

Biotechnology: Employed in the production of synthetic proteins and enzymes.

Material Science: Investigated for its potential in creating novel materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex peptides and proteins. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group, leading to different reactivity and biological activity.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: The methoxy group is in a different position, affecting its steric and electronic properties.

Uniqueness

The presence of the 3-methoxyphenyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid provides unique steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Its ability to form stable peptide bonds while being easily deprotected makes it a valuable tool in peptide synthesis.

This compound’s versatility and unique properties make it a significant molecule in various fields of scientific research and industrial applications.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NO5, with a molecular weight of 423.46 g/mol. The structure features a fluorenylmethoxycarbonyl group, which is pivotal for its biological interactions.

Structural Formula

Anticancer Properties

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including breast and colon cancer cells.

Case Study: Antitumor Activity

- Compound Tested : Fmoc derivatives

- Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer)

- Findings : IC50 values were reported in the range of 6.2 μM for certain derivatives, indicating significant cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily related to its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis.

Enzyme Inhibition

- Histone Deacetylases (HDACs) : Some studies suggest that Fmoc derivatives act as HDAC inhibitors, which play a crucial role in gene expression regulation and are implicated in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria.

Research Findings

- Activity Spectrum : Compounds similar to this compound have shown broad-spectrum antimicrobial activity.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXDPVBOJLSIA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427495 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-29-8 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.